molecular formula C20H28O9 B1256284 Bruceine E

Bruceine E

Cat. No.: B1256284
M. Wt: 412.4 g/mol
InChI Key: ZBXITHPYBBXZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bruceine E is a quassinoid compound derived from the medicinal plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bruceine E typically involves the extraction from Brucea javanica using organic solvents. The process includes multiple steps of purification, such as column chromatography and recrystallization, to isolate the compound in its pure form. Specific synthetic routes may involve the modification of hydroxyl groups to enhance the compound’s activity.

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Brucea javanica. Advanced techniques like microwave-assisted extraction have been employed to improve yield and efficiency. The compound can be further purified using pH zone countercurrent chromatography, which allows for the separation of this compound from other alkaloids present in the plant.

Chemical Reactions Analysis

Types of Reactions: Bruceine E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities compared to the parent compound.

Scientific Research Applications

    Chemistry: Used as a lead compound for the synthesis of new quassinoid derivatives with improved pharmacological properties.

    Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.

    Medicine: Demonstrated potential as an anticancer agent, with studies showing its ability to inhibit the growth of various cancer cell lines. It also exhibits anti-inflammatory, antimalarial, and antidiabetic properties.

    Industry: Utilized in the development of herbal formulations and dietary supplements due to its diverse therapeutic effects.

Mechanism of Action

Bruceine E exerts its effects through multiple molecular targets and pathways:

    Cytokine Inhibition: Reduces the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects.

    Oxidative Stress Response: Modulates oxidative stress pathways, protecting cells from damage.

    Signaling Pathways: Inhibits key signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), which are involved in cell proliferation and survival.

Comparison with Similar Compounds

    Bruceine A: Known for its high safety and biocompatibility in treating breast cancer.

    Bruceine B: Exhibits potent cytotoxic activity against various cancer cell lines.

    Bruceine D: Demonstrates significant anticancer and anti-inflammatory properties.

Bruceine E stands out due to its broad spectrum of biological activities and its potential for therapeutic applications across multiple fields.

Properties

IUPAC Name

2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8-15,21-25,27H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXITHPYBBXZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bruceine E
Reactant of Route 2
Bruceine E
Reactant of Route 3
Bruceine E
Reactant of Route 4
Bruceine E
Reactant of Route 5
Bruceine E
Reactant of Route 6
Bruceine E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.